2-cyano-N-cyclohexylacetamide

Description

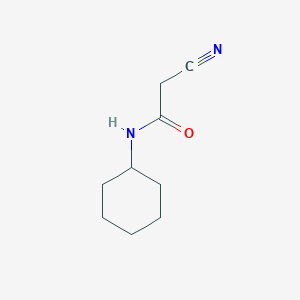

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWLUVLDBYUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351652 | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-38-6 | |

| Record name | 2-Cyano-N-cyclohexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-CYCLOHEXYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-cyclohexylacetamide

CAS Number: 15029-38-6

This technical guide provides a comprehensive overview of 2-cyano-N-cyclohexylacetamide, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It covers the compound's physicochemical properties, a detailed synthesis protocol, and discusses its potential applications and biological significance based on the activities of related cyanoacetamide derivatives.

Physicochemical and Structural Data

This compound is an organic compound featuring both a nitrile and an amide functional group. Its properties make it a useful building block in organic synthesis. While extensive experimental data for this specific compound is not widely published, a summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15029-38-6 | PubChem[1] |

| Molecular Formula | C₉H₁₄N₂O | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1CCC(CC1)NC(=O)CC#N | PubChem[1] |

| Crystal System | Monoclinic | ResearchGate[2] |

| Space Group | P2₁/n | ResearchGate[2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| a | 12.057(2) Å |

| b | 4.7671(8) Å |

| c | 16.327(4) Å |

| β | 96.50(2)° |

| Z | 4 |

| Source: ResearchGate[2] |

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides, such as this compound, is typically achieved through the condensation of a primary amine with a cyanoacetic acid ester, like ethyl cyanoacetate. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: General Synthesis

This protocol describes a general method for the synthesis of this compound based on established procedures for similar compounds.

Materials:

-

Cyclohexylamine

-

Ethyl cyanoacetate

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

-

Dry the purified product under vacuum to remove any residual solvent.

Applications and Biological Significance

While specific applications for this compound are not extensively documented, the broader class of cyanoacetamide derivatives serves as crucial intermediates in the synthesis of a variety of commercially important compounds.

-

Pharmaceutical Intermediates: Cyanoacetamide derivatives are precursors to a range of bioactive heterocyclic compounds. For example, certain N-substituted amino acid derivatives, including acetamides, have been investigated as anticonvulsant agents, potentially acting on neuronal voltage-dependent sodium channels.[3] Additionally, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[4]

-

Agrochemicals: This class of compounds is also used in the development of pesticides and herbicides.

-

Dyes and Polymers: The reactive nature of the cyanoacetamide core makes it a useful component in the synthesis of dyes and as a monomer in polymerization reactions.

The biological activity of cyanoacetamide derivatives is an active area of research. Studies on related compounds have demonstrated potential antimicrobial and insecticidal properties.[3][5] The evaluation of this compound for such activities could be a subject for future research.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety guidelines.

References

physical and chemical properties of 2-cyano-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-cyclohexylacetamide is a chemical compound belonging to the class of cyanoacetamides. These compounds are characterized by a nitrile group and an acetamide functionality, making them versatile building blocks in organic synthesis. Due to the presence of multiple reactive sites, this compound serves as a valuable intermediate in the preparation of a variety of more complex molecules, including heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis protocols, and its role as a precursor in the development of bioactive molecules.

Core Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 15029-38-6 | [1] |

| Molecular Formula | C₉H₁₄N₂O | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Synonyms | 2-Cyano-N-cyclohexyl-acetamide, Acetamide, 2-cyano-N-cyclohexyl- | [1] |

| Melting Point | Data not available | |

| Comparative: Cyanoacetamide | 119.5 °C | [2] |

| Boiling Point | Data not available | |

| Comparative: Cyanoacetamide | Decomposes | [2] |

| Solubility | Data not available. Expected to be soluble in organic solvents. | [3] |

| Comparative: Cyanoacetamide | Soluble in water, alcohol, and ether. | [2][3] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 166.110613074 Da | [1] |

Crystal Structure

The crystal structure of this compound has been elucidated. It crystallizes in the monoclinic space group P2₁/n. The cyclohexane ring adopts a chair conformation.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. The following table summarizes the available spectral data.

| Spectral Data Type | Details | Reference |

| ¹H NMR | Data is available through PubChem and SpectraBase. Chemical shifts would be expected for the cyclohexyl protons, the methylene protons adjacent to the cyano and carbonyl groups, and the amide proton. | [1] |

| ¹³C NMR | Data is available through PubChem. Signals would correspond to the carbons of the cyclohexyl ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon. | [1] |

| Infrared (IR) | FTIR spectra are available. Characteristic peaks would be expected for the N-H stretch of the secondary amide, C-H stretches of the cyclohexyl and methylene groups, the C≡N stretch of the nitrile (typically around 2200-2260 cm⁻¹), and the C=O stretch of the amide (amide I band, typically around 1630-1695 cm⁻¹). | [1][4] |

| Mass Spectrometry (MS) | GC-MS data is available. The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the cyclohexyl group, the cyanoacetyl group, and other fragments. | [1][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between ethyl cyanoacetate and cyclohexylamine.

Materials:

-

Ethyl cyanoacetate

-

Cyclohexylamine

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and cyclohexylamine.

-

The reaction can be carried out neat or in a solvent such as ethanol.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If the product crystallizes upon cooling, it can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound as a solid.

Diagrams

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Role in Drug Discovery Workflow

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The following diagram shows a logical workflow for its use in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 3 (Oral).[1] The hazard statement is H301: Toxic if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and computed chemical properties. While specific experimental data on its physical properties such as melting and boiling points are not widely reported, its synthesis and spectral characteristics are established. Its primary utility lies in its role as a precursor for the synthesis of a diverse range of heterocyclic compounds, some of which have shown promise as bioactive agents in drug discovery research. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-Depth Technical Guide to 2-Cyano-N-Cyclohexylacetamide: Structural Characterization, Synthesis, and Potential Biological Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and synthetic aspects of 2-cyano-N-cyclohexylacetamide. While the specific biological activities of this compound are not yet extensively documented, this guide furnishes detailed experimental protocols for its synthesis and structural elucidation, alongside generalized workflows for the preliminary screening of potential antimicrobial and anticonvulsant properties, activities observed in structurally related compounds.

Core Structural and Chemical Information

This compound is a white solid organic compound. Its core structure consists of a cyclohexyl group attached to an acetamide backbone, which is further functionalized with a cyano group.

Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and computed molecular properties for this compound is presented in Table 1. This data is crucial for database searches, analytical characterization, and computational modeling.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₉H₁₄N₂O | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Canonical SMILES | C1CCC(CC1)NC(=O)CC#N | [1][2] |

| InChI | InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | [1][2] |

| InChIKey | RURWLUVLDBYUEN-UHFFFAOYSA-N | [1][2] |

| CAS Number | 15029-38-6 | [1] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in a monoclinic system. Detailed crystallographic data are provided in Table 2.

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| Unit Cell Dimensions | a = 12.057(2) Å | [3] |

| b = 4.7671(8) Å | [3] | |

| c = 16.327(4) Å | [3] | |

| α = 90° | [3] | |

| β = 96.50(2)° | [3] | |

| γ = 90° | [3] | |

| Volume | 932.3(3) ų | [3] |

| Z (Molecules per unit cell) | 4 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of cyclohexylamine and ethyl cyanoacetate.[3] A detailed experimental protocol for its synthesis and subsequent crystallographic analysis is provided below.

Synthesis of this compound

Materials:

-

Aniline (or cyclohexylamine as a more direct precursor)

-

Ethyl cyanoacetate

-

Ethanol

-

Acetone

-

Water

Procedure:

-

A mixture of aniline (0.5 M) and ethyl cyanoacetate (0.5 M) is heated at 160–170 °C for 6 hours.[3]

-

The reaction mixture is allowed to stand at room temperature overnight, during which a solid precipitate forms.[3]

-

The resulting solid is washed with ethanol and dried.[3]

-

For purification, the crude product is recrystallized from an acetone-water mixture (5:1 ratio) to yield crystalline this compound.[3]

X-ray Crystallographic Analysis

Experimental Setup:

-

Crystal: A single crystal of this compound with dimensions 0.30 × 0.20 × 0.20 mm is used.[3]

-

Diffractometer: X'calibur CCD area-detector diffractometer.[3]

-

Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3]

-

Temperature: 293(2) K.[3]

Data Collection and Refinement:

-

X-ray intensity data are collected using the ω scan mode.[3]

-

A total of 3364 reflections are collected, with 1812 unique reflections.[3]

-

The collected data are corrected for Lorentz and polarization factors.[3]

-

The crystal structure is solved by direct methods using SHELXS97.[3]

-

All non-hydrogen atoms are located from the E-map.[3]

-

A full-matrix least-squares refinement is carried out using SHELXL97.[3]

-

Hydrogen atoms (except for the N-H hydrogen) are placed in geometrically calculated positions.[3]

-

The final refinement converges to an R-value of 0.0765 for 1137 observed reflections.[3]

Potential Biological Activity and Screening Protocols

While specific biological activities for this compound have not been definitively reported, related cyanoacetamide and N-cyclohexylacetamide derivatives have been investigated for their anticonvulsant and antimicrobial properties. Below is a generalized experimental workflow for the preliminary screening of a novel compound for such activities.

General Workflow for Antimicrobial Activity Screening

This workflow outlines a standard procedure for assessing the potential of a compound to inhibit the growth of bacteria and fungi.

Protocol Outline:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Selection of Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.

-

Primary Screening (Agar Diffusion): The agar disk diffusion or well diffusion method is employed for initial screening. A lawn of the test microorganism is spread on an agar plate, and a sterile paper disk impregnated with the test compound or a solution of the compound is placed on the surface. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

-

Quantitative Analysis (Broth Microdilution): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay is performed. Serial dilutions of the test compound are prepared in a 96-well plate containing a liquid growth medium. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Conclusion

This technical guide has consolidated the available structural and synthetic information for this compound. The detailed crystallographic data provides a solid foundation for understanding its three-dimensional structure, which is essential for computational studies and structure-activity relationship analyses. While the biological profile of this specific molecule remains to be elucidated, the provided synthesis protocols and generalized screening workflows offer a clear path for future investigations into its potential as an antimicrobial or anticonvulsant agent. Further research is warranted to explore the therapeutic potential of this and related cyanoacetamide derivatives.

References

IUPAC name for 2-cyano-N-cyclohexylacetamide

An In-Depth Technical Guide to 2-cyano-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and its potential applications based on the known bioactivity of related cyanoacetamide derivatives.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is classified as a monocarboxylic acid amide and an aliphatic nitrile. The compound's key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₄N₂O | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 15029-38-6 | [1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)CC#N | [1] |

| InChI Key | RURWLUVLDBYUEN-UHFFFAOYSA-N | [1] |

| Physical State | Solid | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| Hazard Classification | Acute Toxicity 3 (Oral); Toxic if swallowed (H301) | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with cyclohexylamine. This reaction results in the formation of the corresponding N-substituted cyanoacetamide with the elimination of an alcohol. The following protocol is based on established methods for the synthesis of analogous compounds.[3][4]

Reaction Scheme: Cyclohexylamine + Ethyl Cyanoacetate → this compound + Ethanol

Materials and Equipment:

-

Cyclohexylamine

-

Ethyl cyanoacetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of cyclohexylamine and ethyl cyanoacetate. For example, add 1.0 mole of cyclohexylamine and 1.0 mole of ethyl cyanoacetate. The reaction can often be performed neat (without a solvent).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The temperature is typically maintained between 160-170°C.[2]

-

Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed. This process can take several hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.

-

Purification: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is an acetone-water or ethanol-water mixture.[2][3] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product under vacuum to remove any residual solvent.

Applications in Research and Drug Development

While specific biological data for this compound is limited in publicly accessible literature, the broader class of cyanoacetamide derivatives serves as a crucial scaffold in medicinal chemistry and organic synthesis.[5] Their utility stems from the reactivity of the active methylene group and the amide functionality, which allows for the construction of diverse and complex molecular architectures, particularly various heterocyclic systems.[6]

Key Application Areas for Cyanoacetamide Derivatives:

-

Anticonvulsant Agents: Acetamide derivatives are well-established as having anticonvulsant properties.[2] Some N-substituted aminoacetamides are believed to exert their effects through interaction with neuronal voltage-dependent sodium channels.[6]

-

Antimicrobial and Antifungal Agents: The cyanoacetamide scaffold is a precursor for various heterocyclic compounds that have demonstrated significant antibacterial and antifungal activity.[5]

-

Enzyme Inhibition: Related structures, such as N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives, have been identified as potent inhibitors of cholinesterases (AChE and BChE), making them promising leads for therapeutics targeting neurodegenerative diseases like Alzheimer's.[7]

-

Synthetic Intermediates: Cyanoacetamides are versatile building blocks. They are widely used in Knoevenagel condensation reactions to form α,β-unsaturated 2-cyanoacetamide derivatives, which are themselves valuable intermediates.[5] They are also key precursors for synthesizing substituted pyridines, pyrazoles, and other heterocyclic systems with a range of biological activities.[6][8]

References

- 1. This compound | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

molecular weight of 2-cyano-N-cyclohexylacetamide

An In-depth Technical Guide to 2-Cyano-N-cyclohexylacetamide

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C9H14N2O.[1][2] It belongs to the class of cyanoacetamides, which are characterized by a cyano group and an acetamide functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Molecular Formula | C9H14N2O | [1][2] |

| CAS Number | 15029-38-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyano-N-cyclohexyl-acetamide, 2-cyano-N-cyclohexyl-ethanamide | [2] |

| Exact Mass | 166.110613 g/mol | [2] |

| InChIKey | RURWLUVLDBYUEN-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of an activated cyanoacetic acid derivative with cyclohexylamine. The following protocol is a representative method based on general procedures for the synthesis of N-substituted cyanoacetamides.[3]

Experimental Protocol: Synthesis via Ethyl Cyanoacetate

This protocol details the synthesis of this compound from ethyl cyanoacetate and cyclohexylamine.

Materials:

-

Ethyl cyanoacetate

-

Cyclohexylamine

-

Ethanol (or another suitable solvent like toluene)

-

Sodium ethoxide (optional, as a catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in ethanol.

-

Addition of Amine: To the stirred solution, add cyclohexylamine (1.0 to 1.1 equivalents) dropwise. If a catalyst is used, a catalytic amount of sodium ethoxide can be added to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in the provided search results, the broader class of cyanoacetamide derivatives has been investigated for a range of biological activities. These findings suggest potential areas of research for the title compound.

-

Anticonvulsant Activity: N-substituted amino acid derivatives, including acetamides, have shown potential as anticonvulsant agents.[4] The mechanism for some of these compounds is thought to involve interaction with neuronal voltage-dependent sodium channels.[4]

-

TAK1 Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1).[5] TAK1 is involved in the NF-κB and MAPK signaling pathways, and its inhibition can induce apoptosis in cancer cells.[5]

-

Insecticidal and Antimicrobial Properties: Various cyanoacetamide derivatives have demonstrated insecticidal activity against pests like the cowpea aphid.[6] Additionally, α,β-unsaturated 2-cyanoacetamide derivatives have been evaluated for their in vitro antibacterial properties against several pathogenic bacteria.[7]

Caption: Potential signaling pathways and biological activities of cyanoacetamide derivatives.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][8]

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and biological activities.

References

- 1. This compound | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.univ-eloued.dz [journal.univ-eloued.dz]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Cyano-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 2-cyano-N-cyclohexylacetamide based on currently available data. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. A significant lack of quantitative toxicological data for this specific compound necessitates a cautious approach to its handling and use.

Introduction

This compound, with the CAS number 15029-38-6, is a chemical compound whose safety and toxicological profile is not extensively documented in publicly available literature.[1][2] This guide synthesizes the existing hazard information from safety data sheets and chemical databases to provide a detailed overview for researchers, scientists, and drug development professionals. Due to the absence of specific experimental studies on this compound, this guide also outlines the standardized experimental protocols that would be employed to formally assess its toxicity.

Hazard Identification and Classification

Based on available safety data sheets, this compound is identified as a hazardous substance with the potential to cause irritation and acute toxicity.

Summary of Hazards:

-

Skin Irritation: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.[1]

-

Eye Irritation: Causes serious eye irritation, characterized by redness, pain, and watering.[1]

-

Respiratory Irritation: May cause irritation to the lungs and respiratory system upon inhalation.[1]

-

Oral Toxicity: Classified as toxic or harmful if swallowed.[2][3] Overexposure may lead to serious illness or death.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity

The acute oral toxicity of a substance provides information on the potential health hazards that may result from a single, short-term oral exposure.

Methodology (Based on OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a specific toxicity class based on the observed mortality and clinical signs at different dose levels.

In Vitro Skin Irritation

This test determines the potential of a substance to cause reversible skin damage.

Methodology (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

-

Test System: A commercially available reconstituted human epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

-

Test Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

-

Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan product by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

-

Data Analysis: The viability of the treated tissue is expressed as a percentage of the viability of the negative control. A substance is classified as a skin irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).

In Vitro Eye Irritation

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage):

-

Test System: A reconstituted human cornea-like epithelium (RhCE) model is utilized.

-

Test Procedure:

-

The test substance is applied to the epithelial surface of the cornea model.

-

Following the exposure period, the substance is rinsed off.

-

The tissue is incubated for a post-exposure period.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.

-

Data Analysis: The substance is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a defined threshold (typically > 50%).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect gene mutations induced by the test substance.

Methodology (Based on OECD Guideline 471: Bacterial Reverse Mutation Test):

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Test Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations.

-

The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Toxicity

While the specific mechanism of toxicity for this compound has not been elucidated, a plausible hypothesis based on its chemical structure is the potential for metabolic release of cyanide ions. Organic nitriles can undergo metabolism that cleaves the cyano group, leading to the formation of highly toxic cyanide. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.

Caption: Hypothetical pathway for cyanide-mediated toxicity.

General Workflow for Toxicological Assessment

The comprehensive safety evaluation of a chemical like this compound typically follows a structured workflow, integrating various testing strategies to build a complete toxicological profile.

Caption: A typical workflow for assessing chemical toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant, and its potential for acute oral toxicity. While quantitative toxicological data and specific experimental studies are currently lacking in the public domain, the established hazard classifications warrant the use of appropriate personal protective equipment and engineering controls to minimize exposure. The potential for this compound to elicit toxicity via the metabolic release of cyanide underscores the need for caution. A comprehensive toxicological profile, including data from the standardized assays outlined in this guide, would be necessary for a complete risk assessment and to ensure its safe use in any application.

References

literature review on cyanoacetamide derivatives

An In-depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction

Cyanoacetamide (2-cyanoacetamide) is a versatile organic compound featuring three key functional groups: a nitrile, an amide, and an active methylene group. This unique polyfunctional structure makes cyanoacetamide and its derivatives highly valuable as starting materials and intermediates in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3] The reactivity of the active methylene group, coupled with the electrophilic and nucleophilic nature of the cyano and amide moieties, allows for a diverse range of chemical transformations.[3][4]

In recent decades, cyanoacetamide derivatives have garnered significant attention from medicinal chemists and drug development professionals due to their broad spectrum of biological activities.[3] These compounds serve as privileged scaffolds for the design and synthesis of novel therapeutic agents with potential applications as anticancer, antimicrobial, and antioxidant agents.[4][5][6][7] This technical guide provides a comprehensive review of the synthesis, chemical reactivity, and biological applications of cyanoacetamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms and synthetic workflows.

Synthesis of Cyanoacetamide Derivatives

The preparation of N-substituted cyanoacetamides can be achieved through several established synthetic routes. The most common methods involve the reaction of primary or secondary amines with reagents like ethyl cyanoacetate or cyanoacetic acid.[2][8]

Common Synthetic Methodologies:

-

From Alkyl Cyanoacetates: The most prevalent method involves the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with a corresponding amine.[2][8] This reaction can often be performed under neat conditions or in a suitable solvent.

-

From Cyanoacetic Acid: Direct condensation of an amine with cyanoacetic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration, yields the desired cyanoacetamide.[2]

-

From 3-Oxopropanenitriles: Cyanoacetylation of amines can also be accomplished using 3-oxopropanenitriles under various reaction conditions.[2]

-

Two-Step Halide Displacement: An alternative route involves treating an amine with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with potassium cyanide.[2]

-

Direct Ammonolysis: Unsubstituted cyanoacetamide can be prepared by the direct reaction of methyl cyanoacetate with ammonia.[9][10]

Below is a generalized workflow for the synthesis of N-substituted cyanoacetamides from ethyl cyanoacetate.

Caption: General workflow for N-substituted cyanoacetamide synthesis.

Experimental Protocol: Synthesis of N-Cyclohexyl-2-cyanoacetamide

This protocol is adapted from a general procedure for reacting ethyl cyanoacetate with amines.[8][11]

-

Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and cyclohexylamine (1.0 eq).

-

Reaction Conditions: The reaction can be performed under solvent-free conditions. Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) to increase the reaction rate.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.

-

Purification: Wash the collected solid with a cold solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-cyclohexyl-2-cyanoacetamide.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Heterocyclic Synthesis

Cyanoacetamide derivatives are cornerstone synthons for building a vast range of heterocyclic systems.[1] Their utility stems from the strategic placement of reactive sites: the nucleophilic active methylene group (C-2), the electrophilic nitrile carbon (C-3), the electrophilic amide carbonyl carbon (C-1), and the nucleophilic amide nitrogen.[3]

One of the most prominent applications is the Gewald three-component reaction , which provides efficient access to highly substituted 2-aminothiophenes.[12] This reaction involves the condensation of a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur in the presence of a base.[12]

Caption: Simplified workflow of the Gewald three-component reaction.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This protocol is a generalized procedure based on the methodology described for Gewald reactions.[12]

-

Reaction Setup: To a solution of the N-substituted cyanoacetamide (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq), elemental sulfur (1.0 eq), and a catalytic amount of a base such as triethylamine or morpholine (typically 1.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C for several hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into ice-water. A precipitate will typically form.

-

Purification: Collect the solid product by vacuum filtration and wash it with water. The resulting 2-aminothiophene derivative is often of high purity (>95%) without the need for column chromatography.[12] If necessary, recrystallization can be performed.

-

Characterization: Analyze the final product using appropriate spectroscopic techniques to confirm its structure.

Biological Activities and Therapeutic Applications

The cyanoacetamide scaffold is a key feature in a multitude of compounds with significant pharmacological properties.

Anticancer Activity

Numerous cyanoacetamide derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][7] Their mechanisms of action often involve the induction of apoptosis and the inhibition of pathways crucial for tumor growth and metastasis.[7]

Table 1: In Vitro Cytotoxicity of Representative Cyanoacetamide Derivatives

| Compound Designation | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11* | PC3 | Prostate | 5.2 ± 0.3 | [7] |

| HepG2 | Liver | 7.8 ± 0.5 | [7] | |

| MCF-7 | Breast | 10.1 ± 0.9 | [7] | |

| HCT116 | Colon | 12.5 ± 1.1 | [7] | |

| Compound 12* | PC3 | Prostate | 4.8 ± 0.2 | [7] |

| HepG2 | Liver | 6.5 ± 0.4 | [7] | |

| MCF-7 | Breast | 9.2 ± 0.7 | [7] | |

| HCT116 | Colon | 11.3 ± 1.0 | [7] | |

| Pyridopyrazolo-triazine 5a | MCF-7 | Breast | 3.89 | [1] |

| Pyridopyrazolo-triazine 6a | HCT-116 | Colon | 12.58 | [1] |

| MCF-7 | Breast | 11.71 | [1] |

*Note: Compounds 11 and 12 are N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[7]

A proposed mechanism for certain anticancer cyanoacetamide derivatives involves the induction of apoptosis through the intrinsic pathway and the suppression of angiogenesis by downregulating key signaling molecules like HIF-1α and VEGF.[7]

Caption: Proposed anticancer mechanism of action for cyanoacetamide derivatives.[7]

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

-

Cell Culture: Seed cancer cells (e.g., PC3, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test cyanoacetamide derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Cyanoacetamide derivatives have also been explored for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[5][13]

Table 2: Antibacterial Activity of Selected Cyanoacetamide Derivatives

| Compound | Bacterial Strain | Activity (Inhibition Zone, mm) | Reference |

|---|---|---|---|

| Derivative 5* | Staphylococcus aureus | High (Specific value not provided) | [13] |

| Bis-derivatives** | Staphylococcus aureus | Promising | [5] |

| Bacillus subtilis | Promising | [5] | |

| Escherichia coli | Promising | [5] | |

| Pseudomonas aeruginosa | Promising | [5] |

*Note: Derivative 5 is an α,β-unsaturated 2-cyanoacetamide derivative that showed the most favorable in silico binding affinity to a S. aureus target protein.[13] **Note: A series of novel bis-cyanoacrylamide and bis-azole derivatives were synthesized and showed promising activity.[5]

This protocol is a standard method for evaluating the antibacterial activity of chemical compounds.[13]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plates.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic (e.g., ampicillin) should also be included.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antioxidant Activity

Certain phenothiazine-based cyanoacetamide derivatives have been shown to possess significant antioxidant properties by acting as radical scavengers.[6]

Table 3: Antioxidant Activity of Phenothiazinyl Cyanoacrylamides

| Compound | Radical Scavenging Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6c | DPPH | 37.32 | [6] |

| 6d | DPPH | 39.07 |[6] |

This protocol describes a common method for assessing antioxidant activity.[6]

-

Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test compounds in methanol.

-

Reaction: In a set of test tubes or a 96-well plate, mix the DPPH solution with the test compound solutions at different concentrations. A control containing only DPPH and methanol should be included.

-

Incubation: Incubate the mixtures in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of around 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.

Conclusion

Cyanoacetamide derivatives represent a remarkably versatile and privileged class of compounds in chemical and pharmaceutical sciences. Their straightforward synthesis and high reactivity make them ideal building blocks for complex heterocyclic structures.[1][2] The extensive research into their biological activities has revealed significant potential, particularly in the development of novel anticancer agents that can induce apoptosis and inhibit angiogenesis.[7] Furthermore, their demonstrated antimicrobial and antioxidant properties underscore the broad therapeutic applicability of this scaffold.[6][13] Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential and advance promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.box [sci-hub.box]

- 7. benchchem.com [benchchem.com]

- 8. mrj.org.ly [mrj.org.ly]

- 9. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities of 2-Cyano-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

2-Cyano-N-cyclohexylacetamide is a versatile organic compound that serves as a pivotal precursor in the synthesis of a multitude of heterocyclic compounds with significant biological activities. While direct studies on the bioactivity of this compound itself are not extensively reported in the current scientific literature, its role as a foundational scaffold for molecules with potent antitumor, antimicrobial, and enzyme-inhibitory properties is well-documented. This technical guide provides a comprehensive overview of the known synthetic utility of this compound in medicinal chemistry, details the biological activities of its key derivatives, and furnishes standardized experimental protocols for its synthesis and potential biological evaluation.

Introduction

This compound, a member of the cyanoacetamide family, is characterized by a cyano group, an amide linkage, and a cyclohexyl moiety. This unique combination of functional groups imparts a high degree of reactivity, making it an ideal starting material for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it has been instrumental in the development of novel therapeutic agents. This guide will explore the synthesis of this key intermediate and its subsequent conversion into biologically active molecules.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of cyclohexylamine with ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexylamine

-

Ethyl cyanoacetate

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cyclohexylamine and ethyl cyanoacetate in a suitable solvent such as ethanol.

-

The reaction mixture is then heated to reflux with constant stirring.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activities of Derivatives

While quantitative data on the biological activities of this compound is scarce, its derivatives have demonstrated a broad spectrum of pharmacological effects. This underscores the importance of the parent molecule as a scaffold in medicinal chemistry.

Antitumor Activity

Numerous studies have reported the synthesis of novel heterocyclic compounds from this compound that exhibit significant in vitro antitumor activity. These derivatives, including pyrazole and pyrimidine analogues, have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1] The mechanism of action for some of these derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Diagram of Synthetic Route to Antitumor Compounds:

Caption: Synthetic pathway from this compound to antitumor pyrazolo[1,5-a]pyrimidines.

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. Various synthesized heterocyclic compounds have shown promising activity against a range of bacterial and fungal strains.[1]

Methodologies for Biological Evaluation

For researchers interested in investigating the direct biological activities of this compound, the following are standard experimental protocols that can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Cytotoxicity Assay Workflow:

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative biological activity data (e.g., IC50, MIC, Ki) for this compound itself. The available data predominantly pertains to its derivatives. Researchers are encouraged to perform the assays described in Section 4 to generate such data.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a versatile precursor for the synthesis of a wide array of biologically active heterocyclic compounds. While its own biological activity profile remains to be fully elucidated, the potent antitumor and antimicrobial properties of its derivatives highlight the importance of this chemical scaffold. This guide provides the necessary background and standardized protocols to facilitate further research into the synthesis and biological evaluation of this compound and its novel derivatives, with the aim of advancing the development of new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 2-cyano-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of interest in medicinal and materials chemistry. The document details the synthesis, crystallization, and crystallographic analysis of the compound, presenting all quantitative data in a structured format.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with cyclohexylamine.[1] This reaction is a straightforward and common method for the formation of N-substituted cyanoacetamides.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

-

Reactant Mixture: A mixture of cyclohexylamine and ethyl cyanoacetate is prepared.[2]

-

Heating: The reaction mixture is heated to a temperature of 160–170°C for approximately 6 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Cooling and Solidification: After the reaction is complete, the mixture is allowed to cool to room temperature overnight, during which the product solidifies.[2]

-

Purification: The resulting solid is washed with ethanol to remove unreacted starting materials and byproducts.[2]

-

Recrystallization: For further purification, the crude product is recrystallized from an acetone-water mixture (e.g., a 5:1 ratio) to yield pure crystals of this compound suitable for X-ray diffraction analysis.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystallographic Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

The following protocol outlines the steps for crystallographic data collection and structure refinement:[2]

-

Crystal Selection: A suitable single crystal of this compound (approximate size: 0.30 x 0.20 x 0.20 mm) is mounted.[2]

-

Data Collection: X-ray intensity data are collected at a controlled temperature of 293(2) K. A CCD area-detector diffractometer (such as an X'calibur) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used for this purpose.[2]

-

Structure Solution: The crystal structure is solved using direct methods.[2]

-

Structure Refinement: The solved structure is refined to a final R-value, which for this compound was reported as 0.0765 for 1137 observed reflections.[2]

Crystallographic Analysis Workflow

Caption: Workflow for the crystallographic analysis.

Crystal Structure and Data

This compound crystallizes in a monoclinic system, and its structure is stabilized by intermolecular hydrogen bonds.[2]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) | 96.50(2) |

| Volume (ų) | 932.1(3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293(2) |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections Collected | 3364 |

| Unique Reflections | 1812 |

| Final R-value | 0.0765 |

| CCDC Number | 970744 |

Molecular and Crystal Structure Features

-

Conformation: The cyclohexane ring adopts a stable chair conformation.[2]

-

Intermolecular Interactions: The crystal packing is characterized by intermolecular hydrogen bonds of the N-H···O and C-H···N types, which link the molecules into a stable three-dimensional network.[2]

Spectroscopic and Physicochemical Properties

In addition to crystallographic data, other analytical information helps to fully characterize the compound.

| Property | Value / Description |

| IUPAC Name | This compound[3] |

| CAS Number | 15029-38-6[3] |

| Molecular Formula | C₉H₁₄N₂O[3][4] |

| Molecular Weight | 166.22 g/mol [3][4] |

| InChIKey | RURWLUVLDBYUEN-UHFFFAOYSA-N[3][4] |

| Spectroscopic Data | NMR, FTIR, and MS (GC) data are available in spectral databases.[4] |

Biological Context

While specific signaling pathways for this compound have not been detailed in the reviewed literature, acetamide derivatives are a well-known class of compounds in medicinal chemistry. They have been investigated for a variety of biological activities, including:[2]

Furthermore, various α,β-unsaturated cyanoacetamide derivatives have been synthesized and evaluated for their antibacterial and other biological activities.[5] The structural information presented in this guide can serve as a foundation for the rational design of new, more potent derivatives for drug development.

References

- 1. 2-CYANO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Heterocyclic Compounds from 2-Cyano-N-cyclohexylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-cyano-N-cyclohexylacetamide as a versatile starting material. The methodologies outlined herein are particularly relevant for the development of novel scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable and reactive building block in organic synthesis. Its structure, featuring an active methylene group, a cyano group, and an amide functionality, allows for diverse chemical transformations, leading to a wide array of heterocyclic systems. This document focuses on the synthesis of three major classes of heterocycles: pyridones, pyrazoles, and pyrazolo[1,5-a]pyrimidines. The protocols provided are designed to be a starting point for laboratory experimentation and can be adapted and optimized for specific research needs.

Synthesis of this compound

The starting material, this compound, can be synthesized from cyclohexylamine and ethyl cyanoacetate.[1] Microwave-assisted synthesis has been shown to be an efficient method for this preparation.[2]

I. Synthesis of N-Cyclohexyl-3-cyano-2-pyridone Derivatives

The synthesis of N-substituted 2-pyridones can be achieved through the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a basic catalyst.[3][4] This reaction proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-cyano-4,6-dimethyl-2-pyridone

Materials:

-

This compound

-

Acetylacetone

-

Ethanol

-

Potassium hydroxide (KOH) or Piperidine

-

Hydrochloric acid (for work-up)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

-

Add a catalytic amount of a base such as potassium hydroxide or piperidine to the mixture.

-

Reflux the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The residue is then treated with a dilute acid (e.g., 1M HCl) to neutralize the catalyst, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |

| This compound | Acetylacetone | KOH | Ethanol | Reflux | 4 h | 61-79[4] |

| N-substituted cyanoacetamides | Acetylacetone | Piperidine | None (MW) | - | - | High[3] |

Reaction Workflow:

II. Synthesis of 5-Amino-1H-pyrazole Derivatives

A common route to 5-aminopyrazole derivatives involves a two-step process starting from this compound. The first step is the formation of an intermediate, which is then cyclized with hydrazine or its derivatives. Two primary intermediates are utilized:

-

(E)-2-Cyano-N-cyclohexyl-3-aryl(or alkyl)acrylamides: Formed via a Knoevenagel condensation with various aldehydes.

-

(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide: Formed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

A. Synthesis via Knoevenagel Condensation Intermediate

This pathway involves the initial reaction of this compound with an aldehyde in the presence of a base to yield an acrylamide derivative, which is subsequently cyclized with hydrazine.[5]

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol or Toluene

-

Piperidine or Triethylamine

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of piperidine or triethylamine.

-

Reflux the mixture with stirring, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the precipitate with a cold solvent (e.g., ethanol) and dry under vacuum.

Materials:

-

(E)-2-Cyano-N-cyclohexyl-3-phenylacrylamide

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Suspend (E)-2-Cyano-N-cyclohexyl-3-phenylacrylamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.0-1.2 eq) to the suspension.

-

Reflux the mixture with stirring until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product usually precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazole derivative.

B. Synthesis via Enaminonitrile Intermediate

This highly efficient, often microwave-assisted, method involves the reaction of this compound with DMF-DMA to form an enaminonitrile, which readily cyclizes with hydrazine derivatives.[6]

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Microwave reactor (optional, conventional heating can be used)

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe vessel, mix this compound (1.0 eq) with an excess of DMF-DMA (e.g., 3-5 eq).

-

Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 130°C for 20-30 min). Alternatively, the mixture can be refluxed in a suitable solvent like xylene.

-

After cooling, the excess DMF-DMA is removed under reduced pressure.

-

The resulting solid can be recrystallized from ethanol to yield the pure enaminonitrile.

Materials:

-

(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide

-

Hydrazine hydrate or substituted hydrazines

-

Ethanol or Acetic Acid

-

Microwave reactor (optional)

Procedure:

-

In a suitable reaction vessel, dissolve (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (1.0 eq) in ethanol or acetic acid.

-